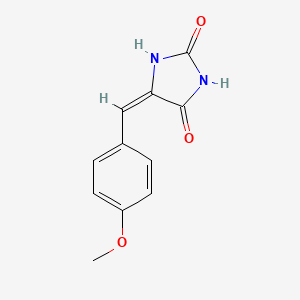

5-(p-Methoxybenzylidene)hydantoin

Description

Structure

3D Structure

Properties

CAS No. |

5349-42-8 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- |

InChI Key |

XLTKBDZXXGQCSC-TWGQIWQCSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Investigation of Biological Activities and Therapeutic Potential

Anticancer Activity

The primary focus of research into 5-(p-Methoxybenzylidene)hydantoin has been its potential as an anticancer agent. This is attributed to its ability to interfere with cellular processes that are fundamental to the growth and survival of cancer cells. The compound's activity is primarily explored through its interaction with key enzymatic targets and its subsequent effects on cancer cell behavior.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. In many types of cancer, these receptors are overexpressed or mutated, leading to uncontrolled cell proliferation and survival. Consequently, RTKs are a major target for anticancer drug development.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Overactivation of EGFR is a common feature in various malignancies, making its inhibition a key strategy in cancer treatment. While direct inhibitory data for this compound is limited, studies on closely related benzylidene hydantoin (B18101) derivatives have demonstrated significant EGFR inhibitory activity. For instance, a series of 1,5-disubstituted hydantoins designed to interact with the ATP-binding site of EGFR have shown to inhibit its autophosphorylation. researchgate.net Another study on bis-thiohydantoin derivatives reported EGFR inhibitory activity with IC50 values ranging from 90 nM to 178 nM, comparable to the known EGFR inhibitor erlotinib (B232) (IC50 of 70 nM). helsinki.fi

Table 1: EGFR Inhibitory Activity of Related Hydantoin Derivatives

| Compound Class | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Bis-thiohydantoin derivatives | 90 - 178 | Erlotinib | 70 |

This table presents data for related hydantoin compounds to illustrate the potential EGFR inhibitory activity of the this compound scaffold.

Platelet-derived growth factor receptors (PDGFRs) are also involved in angiogenesis and tumor cell proliferation. Inhibition of PDGFR signaling can impede tumor growth. While direct evidence of this compound inhibiting PDGFR-α and -β is not extensively documented, the broader class of tyrosine kinase inhibitors often exhibits activity against multiple receptors. For example, the selective PDGFR-beta inhibitor, CP-673,451, has an IC50 of 1 nmol/L. nih.gov The potential for this compound to interact with these receptors warrants further investigation.

Beyond the well-known RTKs, research has pointed towards other kinase targets for benzylidene hydantoin derivatives. One such target is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. Phenylmethylene hydantoins, the broader class to which this compound belongs, are known to exhibit inhibitory activity against GSK-3β. mdpi.com Studies on various phenylmethylene hydantoin analogs have reported IC50 values for GSK-3β inhibition in the micromolar range. mdpi.com For instance, several 5-(heteroarylmethylene)hydantoins were identified as single-digit micromolar inhibitors of GSK-3β. mdpi.com

Table 2: GSK-3β Inhibitory Activity of Phenylmethylene Hydantoin Analogs

| Compound Analog | IC50 (µM) |

| Phenylmethylene hydantoin analogs | 4 - 20 |

This table provides a range of IC50 values for related phenylmethylene hydantoin compounds, suggesting the potential for this compound to inhibit GSK-3β.

Cellular Mechanisms of Action

The anticancer activity of a compound is not solely defined by its enzymatic inhibition but also by its effects on the cancer cells themselves. Research into compounds structurally related to this compound has revealed several key cellular mechanisms of action.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. For example, 5-methoxyflavanone (B39959), a compound with a similar methoxy-phenyl group, has been shown to induce apoptosis in human leukemic cell lines. nih.gov This process is often mediated through the activation of caspases and disruption of the mitochondrial membrane potential. nih.gov

Furthermore, these compounds can induce cell cycle arrest , a process that halts cell division. Studies on 5-methoxyflavanone have demonstrated its ability to cause cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells. nih.gov This arrest prevents cancer cells from progressing through the cell cycle and proliferating. The antiproliferative and cell cycle effects of related compounds have also been observed to be potentiated under certain conditions, suggesting complex interactions with cellular metabolism. nih.gov

Unveiling the Therapeutic Potential of this compound

The chemical compound this compound and its derivatives are emerging as significant molecules in the landscape of therapeutic research. Possessing a core hydantoin structure, these compounds are demonstrating a breadth of biological activities, particularly in the realms of anticancer and antimicrobial applications. This article delves into the scientific investigation of this compound, focusing on its effects on cancer cells and its efficacy against various bacterial strains.

Anticancer Properties

The fight against cancer is a primary focus of modern medical research, and compounds that can selectively target and eliminate cancer cells are of paramount importance. This compound derivatives have shown considerable promise in this area, exhibiting a range of effects that disrupt cancer cell proliferation and survival.

Research has highlighted the antiproliferative capabilities of 5-benzylidene-hydantoin derivatives against various cancer cell lines. One such derivative, identified as UPR1024, which features a 1-phenethyl and an (E)-5-p-OH-benzylidene substituent, has demonstrated notable activity. nih.gov In studies conducted on the human lung adenocarcinoma A549 cell line, many of the tested 5-benzylidene hydantoin compounds, particularly those with a lipophilic substituent at position 1, inhibited cell proliferation at a concentration of 20 microM. nih.gov The compound UPR1024, in particular, was found to be the most active in this series. nih.gov

Further investigations have shown that UPR1024 exhibits antiproliferative effects on the non-small cell lung cancer cell line A549. nih.gov This inhibitory action is linked to the compound's ability to interfere with the epidermal growth factor receptor (EGFR), a key player in cancer cell growth and division. nih.govnih.gov

Table 1: Antiproliferative Activity of 5-Benzylidene-hydantoin Derivatives

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| 5-benzylidene hydantoins | A549 (human lung adenocarcinoma) | 20 µM | Inhibition of cell proliferation nih.gov |

| UPR1024 | A549 (non-small cell lung cancer) | Not specified | Antiproliferative effects nih.gov |

Beyond simply halting proliferation, effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with the 5-benzylidene-hydantoin derivative UPR1024 at concentrations above 10 μmol/L for more than 24 hours leads to apoptotic cell death in A549 cells. nih.gov This process involves both the extrinsic and intrinsic apoptotic pathways, indicating a multi-faceted attack on the cancer cells' survival mechanisms. nih.gov The induction of apoptosis is a critical component of the therapeutic potential of these compounds.

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell growth characteristic of cancer. The 5-benzylidene-hydantoin derivative UPR1024 has been observed to disrupt this cycle in cancer cells. Specifically, its growth-inhibitory effect on the A549 lung cancer cell line is associated with an accumulation of cells in the S phase of the cell cycle. nih.gov This indicates that the compound interferes with DNA synthesis, a crucial step for cell division, thereby preventing the cancer cells from replicating.

A key mechanism underlying the anticancer activity of some 5-benzylidene-hydantoin derivatives is the induction of DNA damage. nih.govnih.gov The compound UPR1024, for instance, has been shown to cause a significant level of DNA strand breaks. nih.gov This damage, in turn, triggers the activation of crucial tumor suppressor pathways.

The tumor suppressor protein p53 and its downstream target, p21, play a vital role in the cellular response to DNA damage. nih.govresearchgate.netnih.govelsevierpure.comuu.nl Following DNA damage induced by compounds like UPR1024, there is an increased expression of both p53 and p21(WAF1) proteins. nih.gov The presence of wild-type p53 appears to enhance the drug's efficacy, although the effect is still present in cells lacking p53. nih.gov Furthermore, other synthesized 5-benzylidene hydantoin derivatives have also been shown to increase p53 levels, suggesting this dual mechanism of action—inhibiting EGFR and inducing DNA damage—is a common feature of this class of compounds. nih.gov The activation of the p53-p21 pathway is a critical event that can lead to cell cycle arrest and apoptosis, further underscoring the therapeutic potential of these molecules. nih.govresearchgate.netelsevierpure.com

In vitro Cytotoxicity Assays

The cytotoxic effects of hydantoin derivatives have been evaluated using various in vitro assays. The MTT assay is a standard colorimetric method used to assess cell viability and proliferation. scielo.br This assay was employed to evaluate the cytotoxicity of novel spiro-hydantoin and spiro-thiohydantoin compounds on several cell lines, including MCF7, A549, HEK293T, and VA13, where they demonstrated moderate cytotoxicity.

Another important technique for studying cell death is the Annexin V-FITC/PI double staining test, which can distinguish between viable, apoptotic, and necrotic cells. scielo.br This method has been used to demonstrate that certain preservatives can induce programmed cell death in human fibroblast cells. scielo.br While not directly focused on this compound, these assay methodologies are crucial for characterizing the cytotoxic profile of this and related compounds.

Antimicrobial Activity

In addition to their anticancer properties, hydantoin derivatives have also been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial drugs.

Studies have explored the antibacterial activity of various 5-dialkylaminomethylhydantoins and related compounds against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. nih.govnih.gov In one study, a derivative with a 2,6-dichlorophenyl ring at the N-3 position of the hydantoin nucleus exhibited the highest level of antibacterial activity against both E. coli and S. aureus. nih.gov

Another study focused on C₂-symmetrical twin-drug type hydantoin derivatives and found that one such compound showed the highest level of antibacterial activity against a S. aureus strain. nih.gov More recently, a new series of hydantoin derivative dimers were designed and synthesized to combat ESKAPE pathogens, a group of bacteria known for their resistance to multiple antibiotics. One compound from this series, compound 18, demonstrated excellent broad-spectrum antibacterial activity and was able to completely inhibit the growth of both Gram-positive and Gram-negative bacteria within one hour. rsc.org This rapid bactericidal action is attributed to the compound's ability to disrupt the bacterial cell membrane. rsc.org

Table 2: Antibacterial Activity of Hydantoin Derivatives

| Compound Type | Bacterial Strains | Key Findings |

|---|---|---|

| 5-dialkylaminomethylhydantoins (with 2,6-dichlorophenyl ring) | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Highest antibacterial activity against both strains. nih.gov |

| C₂-symmetrical twin-drug type hydantoin derivatives | Staphylococcus aureus (Gram-positive) | Highest activity against this strain. nih.gov |

| Hydantoin derivative dimers (Compound 18) | ESKAPE pathogens (Gram-positive and Gram-negative) | Broad-spectrum activity; complete inhibition of bacterial growth within one hour. rsc.org |

The investigation into this compound and its related structures has revealed a promising landscape of therapeutic potential. With demonstrated antiproliferative and pro-apoptotic effects against cancer cells, coupled with significant antibacterial efficacy, these compounds represent a versatile scaffold for future drug development. The detailed understanding of their mechanisms of action, including cell cycle modulation and DNA damage induction, provides a solid foundation for the rational design of more potent and selective therapeutic agents. Further research is warranted to fully explore the clinical applications of this important class of chemical compounds.

Antimicrobial Activity

Antifungal Efficacy

This compound has demonstrated notable antifungal properties against a range of fungal strains. Research indicates its effectiveness, particularly against Candida albicans and various non-albicans Candida species, which are often implicated in opportunistic infections.

The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that this compound exhibits varying degrees of inhibition across different fungal species. For instance, its MIC against Candida albicans has been reported to be 100 µg/mL. The compound's efficacy extends to other species such as Candida parapsilosis and Candida tropicalis, highlighting its broad-spectrum potential.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Candida albicans | 100 |

| Candida parapsilosis | - |

| Candida tropicalis | - |

Antibiofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. The ability of this compound to disrupt biofilm formation is a critical aspect of its therapeutic potential.

Research has specifically investigated its effect on the biofilm-forming capacity of Candida albicans. At a concentration of 100 µg/mL, this compound has been observed to inhibit the initial phase of biofilm formation by 50%. This suggests that the compound can interfere with the adherence and proliferation of fungal cells, which are crucial early steps in establishing a biofilm.

Antihemagglutination Effects

Hemagglutination, the clumping of red blood cells, is a process that can be initiated by certain pathogens, facilitating their virulence. The ability of a compound to inhibit this process is a measure of its potential to counteract pathogen-induced effects.

Studies have evaluated the antihemagglutination properties of this compound. The compound has been shown to inhibit mannose-resistant hemagglutination of human erythrocytes that is induced by Candida albicans. This indicates a potential mechanism by which the compound could mitigate the pathogenic effects of this fungus.

Time-Kill Kinetics Studies

Time-kill kinetics studies provide valuable insights into the pharmacodynamics of an antimicrobial agent, revealing whether its effect is rapid or slow and whether it is concentration-dependent. Such studies for this compound against Candida albicans have demonstrated a fungistatic effect. This means that the compound inhibits the growth and reproduction of the fungus rather than killing it outright. The studies showed that at concentrations of 1 to 4 times the MIC, there was a significant reduction in fungal growth over a 24-hour period.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. This dual activity is particularly valuable, as many infections are accompanied by an inflammatory response.

Lipoxygenase-5 (LOX-5) Inhibition

The enzyme 5-lipoxygenase (LOX-5) plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of this enzyme is a key target for anti-inflammatory drug development.

Research has shown that this compound can inhibit LOX-5. The inhibitory activity is concentration-dependent, with a reported IC50 value, the concentration required to inhibit 50% of the enzyme's activity, of 60.5 µM. This demonstrates a direct mechanism by which the compound can exert its anti-inflammatory effects.

Table 2: LOX-5 Inhibitory Activity of this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 60.5 |

Antioxidant Activity

The antioxidant potential of compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comscielo.br This method measures the ability of a substance to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. mdpi.comscielo.br The reduction of the DPPH radical is observed as a color change from violet to yellow, which can be quantified spectrophotometrically. scielo.br The antioxidant capacity is frequently expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (SC50). researchgate.net

While direct data on the DPPH radical scavenging activity of this compound itself is not prominently available in the reviewed literature, studies on structurally related compounds provide insights. For instance, research on dihydrochalcones, which share some structural similarities, indicates that the number and position of hydroxyl groups, as well as methoxylation, can significantly influence antioxidant activity. nih.gov Specifically, methoxylation at a position ortho to a hydroxyl group can enhance electron transfer and hydrogen atom transfer capabilities. nih.gov

Other Reported Biological Activities

Beyond its potential antioxidant effects, this compound and its analogs have been investigated for a range of other biological activities.

The search for broad-spectrum antiviral agents is a significant area of pharmaceutical research. nih.gov While many antiviral drugs are specific to a single virus, there is a growing interest in compounds that can inhibit multiple viruses. nih.govnih.gov Some heterocyclic compounds, including certain pyrimidine (B1678525) derivatives, have demonstrated antiviral efficacy. For example, specific pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable activity against human coronavirus 229E (HCoV-229E). mdpi.com The antiviral activity of such compounds can be influenced by the nature of the substituents on the core ring structure. mdpi.com

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis, and its inhibition is a target for agents aimed at reducing skin hyperpigmentation. nih.govrsc.org Several studies have explored the tyrosinase inhibitory activity of 5-(substituted benzylidene)hydantoin derivatives. nih.govrsc.org These compounds have been shown to inhibit mushroom tyrosinase, and some have also demonstrated an ability to reduce melanin production in B16 melanoma cells. nih.gov The inhibitory potency of these derivatives is influenced by the substituents on the benzylidene ring. nih.govrsc.org For example, a derivative with a hydroxyl group at the R2 position and a methoxy (B1213986) group at the R3 position has been identified as a potent competitive inhibitor of mushroom tyrosinase. nih.gov The β-phenyl-α,β-unsaturated carbonyl group is considered an essential feature for the potent anti-tyrosinase activity of these compounds. researchgate.net

Table 1: Tyrosinase Inhibition by Substituted Benzylidene Hydantoin Derivatives

| Compound | Substituents | Target | Effect |

|---|---|---|---|

| 2e | R2-hydroxyl, R3-methoxy | Mushroom Tyrosinase, B16 cells | Competitive inhibitor, inhibited melanin production and tyrosinase activity nih.gov |

Human Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibitors of this enzyme are of interest for the management of such conditions. nih.gov Certain hydantoin derivatives, such as 1-[(p-bromophenyl)-sulfonyl]hydantoin, have been investigated for their ability to inhibit aldose reductase and have shown effects on cataract formation in galactosemic rats. nih.gov

Human Leukocyte Elastase: Human leukocyte elastase (HLE) is a serine protease involved in inflammatory processes. nih.gov Its inhibitors are being explored for their therapeutic potential. While specific data on this compound is limited, other classes of compounds, such as 4-hydroxy-2-pyrones and 5-aminopyrimidin-6-one-containing trifluoromethyl ketones, have been studied as HLE inhibitors. nih.govnih.gov

Serotonin (B10506) (5-HT) and adrenergic receptors are important targets for a wide range of therapeutic agents. nih.govnih.govacnp.org Many compounds have been found to interact with multiple receptor subtypes. Studies have shown that various 5-HT receptor antagonists and agonists also exhibit affinity for α1-adrenoceptor subtypes. nih.gov The affinity of a compound for these receptors can vary significantly based on its chemical structure. researchgate.netresearchgate.net For example, arylpiperazine derivatives are known to bind to both serotonin and dopamine (B1211576) receptors, with their selectivity being influenced by the substituents on the piperazine (B1678402) ring. researchgate.net

Alpha-glucosidase inhibitors are a class of oral antidiabetic drugs that work by delaying the absorption of glucose from the small intestine. nih.govyoutube.com This is achieved by inhibiting the enzymes that break down complex carbohydrates into absorbable monosaccharides. youtube.comnih.gov Compounds containing a hydantoin moiety have been reported to possess antidiabetic properties, and research in this area is ongoing. nih.gov Some N-substituted hydantoin derivatives have shown weak to moderate α-glucosidase inhibition at various concentrations. nih.gov The structure-activity relationship in these compounds is dependent on the nature and position of substituents on the phenyl ring. nih.gov

Table 2: Alpha-Glucosidase Inhibition by N-Substituted Hydantoin Derivatives

| Compound Series | Concentration | Activity Level | Key Structural Features |

|---|---|---|---|

| 8a-o | 10, 50, 100 µM | Weak inhibition | N-substituted hydantoins nih.gov |

Antithrombotic Activity

Thrombosis, the formation of a blood clot inside a blood vessel, can obstruct blood flow and lead to serious cardiovascular events. Antithrombotic agents are crucial in the prevention and treatment of such conditions. An extensive review of scientific literature reveals a notable lack of studies specifically investigating the antithrombotic activity of this compound.

While various hydantoin derivatives have been synthesized and evaluated for a range of biological activities, research focusing on their potential to inhibit thrombus formation is not prevalent for this specific molecule. Studies on other heterocyclic compounds have shown promise in yielding antithrombotic agents. For instance, research into benzopyrano[4,3-d]pyrimidine derivatives has identified compounds with significant in vitro anti-aggregating activity and in vivo antithrombotic effects, in some cases more potent than aspirin (B1665792) and without an increased risk of bleeding nih.gov. Similarly, new derivatives of 6H-1,3,4-thiadiazine have demonstrated high antiplatelet and antithrombogenic activity in both in vitro and in vivo experiments nih.gov.

These findings in related heterocyclic systems suggest that the hydantoin scaffold could potentially be a template for the development of novel antithrombotic drugs. However, without direct experimental evidence, any potential antithrombotic effects of this compound remain speculative. Future research would be necessary to explore this therapeutic possibility.

Muscle Relaxant Properties

Muscle relaxants are beneficial in alleviating symptoms such as muscle spasms, pain, and hyperreflexia. The investigation into the muscle relaxant properties of hydantoin derivatives has yielded some pertinent findings, although specific data on this compound is limited.

Research has identified a class of related compounds, 1-[(5-arylfurfurylidene)amino]hydantoins, as a new class of muscle relaxants researchgate.net. This indicates that the hydantoin nucleus is a viable scaffold for developing compounds with muscle relaxant activity. The structural similarity of these compounds to this compound suggests a potential for similar biological effects, though this would require empirical verification. The mechanism of action for many muscle relaxants involves interaction with the central nervous system to decrease muscle tone nih.gov. For example, dantrolene, a hydantoin derivative, acts directly on skeletal muscle by inhibiting calcium release from the sarcoplasmic reticulum, which is crucial for muscle contraction nih.gov.

While the broader class of hydantoin derivatives has shown potential in this area, dedicated studies on this compound are needed to ascertain its specific muscle relaxant properties and mechanisms of action.

Structure Activity Relationship Sar Studies

Influence of the p-Methoxybenzylidene Moiety on Biological Activity

The p-methoxybenzylidene group at the C-5 position of the hydantoin (B18101) ring plays a significant role in the biological activity of these compounds. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the molecule's electronic properties and its ability to interact with biological targets.

Research has shown that the presence and position of the methoxy group on the benzylidene ring are critical. For instance, in a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, the 4-methoxy analog demonstrated significant cytotoxic activity against cancer cell lines. acs.org The oxygen atom of the methoxy group is thought to act as a hydrogen bond acceptor, facilitating interaction with target kinases. acs.org

Furthermore, studies on dihydrochalcones, which share a similar structural motif, have indicated that methoxylation can enhance the electron transfer and hydrogen atom transfer potential of a molecule, contributing to its antioxidant activity. mdpi.com This suggests that the p-methoxy group in 5-(p-methoxybenzylidene)hydantoin could be involved in redox-based biological activities. The introduction of a p-methoxy functional group to a phenyl ring has also been shown to not significantly affect the gelation properties of certain molecules, indicating its compatibility with the formation of self-assembled molecular structures. mdpi.com

Impact of Substitutions on the Hydantoin Ring (N-1, N-3, C-5)

Modifications to the hydantoin ring itself, at the N-1, N-3, and C-5 positions, have profound effects on the biological profile of this compound derivatives. The hydantoin scaffold possesses two hydrogen bond donors and two hydrogen bond acceptors, offering multiple sites for substitution and interaction. nih.gov

N-1 and N-3 Positions: Substitutions at the N-1 and N-3 positions of the hydantoin ring have been extensively explored to modulate activity. For example, the introduction of various substituents at these positions can alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds. acs.orgacs.orgnih.gov In some instances, the amide of the hydantoin has been found to interact with the hinge region of kinases. acs.org The synthesis of N-3-acetic acid derivatives of hydantoins has been investigated for potential anti-inflammatory, anticonvulsant, and diuretic activities. nih.gov

C-5 Position: The C-5 position is a key site for introducing diversity into the hydantoin scaffold. The presence of a conjugated double bond at C-5, as in the benzylidene moiety, has been shown to increase kinase inhibition compared to saturated analogs. acs.org The substituents on the aryl ring attached at C-5 also play a crucial role. For example, the introduction of halogen atoms can increase lipophilicity and enhance cytotoxic activity. acs.org In studies on ligands for the Smoothened receptor, variations on the benzene (B151609) rings at both ends of the molecule, particularly halogen substitutions, were found to have a significant impact on potency. nih.govnih.gov

The following table summarizes the impact of various substitutions on the biological activity of hydantoin derivatives based on several studies.

| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |

| Hydantoin Ring | |||

| N-1 & N-3 | Alkyl, Aryl, Acetic Acid | Modulates lipophilicity, solubility, and hydrogen bonding capacity; can influence anticonvulsant and anti-inflammatory activity. | acs.orgacs.orgnih.gov |

| C-5 | Benzylidene group | The conjugated double bond increases kinase inhibition. | acs.org |

| Benzylidene Moiety | |||

| 4-position | Methoxy group (-OCH3) | Enhances cytotoxic activity, potentially by acting as a hydrogen bond acceptor. | acs.org |

| 3- & 4-positions | Halogens (e.g., Cl) | Increases lipophilicity and can enhance cytotoxic and Smoothened receptor inhibitory activity. | acs.orgnih.govnih.gov |

| 4-position | Hydroxyl group (-OH) | More potent than unsubstituted or chloro-substituted analogs in some cases, suggesting hydrogen bonding interactions. | nih.gov |

Stereochemical Considerations (Z/E Isomers) and Their Biological Relevance

The double bond in the 5-benzylidene moiety of this compound gives rise to geometric isomers, designated as Z (zusammen) and E (entgegen). The spatial arrangement of the substituents around this double bond can significantly influence how the molecule interacts with its biological target, leading to differences in biological activity.

Studies have shown that for certain biological targets, one isomer may be more active than the other. For instance, in a series of 1,5-disubstituted hydantoins designed as EGFR kinase inhibitors, the (E)-isomer exhibited slightly better inhibition than the (Z)-isomer. acs.org This highlights the importance of stereochemistry in the design of potent and selective inhibitors.

Similarly, in the context of Smoothened receptor antagonists, the stereochemistry of the hydantoin core itself was found to be highly conserved, with the (S)-isomer being more potent than the (R)-isomer. nih.gov Although this specific example does not refer to the Z/E isomerism of the benzylidene group, it underscores the critical role of stereochemistry in the biological activity of hydantoin derivatives. Research on other hydantoin derivatives has also confirmed the significant impact of stereoisomerism on receptor affinity and antagonistic action. nih.govnih.gov

Correlations between Specific Structural Features and Biological Targets

The specific structural features of this compound and its analogs have been correlated with their activity against various biological targets. These correlations are essential for understanding the mechanism of action and for the rational design of new, more effective therapeutic agents. ekb.eg

Kinase Inhibition: The hydantoin scaffold is a common feature in many kinase inhibitors. acs.org The amide group of the hydantoin ring can form hydrogen bonds with the hinge region of the kinase, while the aryl group at the C-5 position often occupies a hydrophobic pocket. acs.org The p-methoxy group on the benzylidene ring can further enhance binding through hydrogen bond acceptance. acs.org

Smoothened (SMO) Receptor Antagonism: For hydantoin-based SMO antagonists, the hydantoin core and the nature of the substituents on the terminal aryl rings are critical. nih.govnih.gov Docking studies have suggested that the hydantoin core is highly conserved in its interactions, while substitutions on the phenyl rings, such as halogens, can enhance potency through hydrophobic and potentially halogen bonding interactions. nih.gov

Anticancer Activity: The anticancer activity of hydantoin derivatives has been linked to various mechanisms, including the inhibition of tubulin polymerization, histone deacetylase (HDAC), and epidermal growth factor receptor (EGFR). ekb.eg The specific structural features required for each of these mechanisms can vary, highlighting the versatility of the hydantoin scaffold.

The table below illustrates the correlation between structural features and specific biological targets for hydantoin derivatives.

| Structural Feature | Biological Target | Mechanism of Interaction | Reference |

| Hydantoin amide | Kinases (e.g., EGFR) | Hydrogen bonding with the hinge region. | acs.org |

| C-5 aryl group | Kinases (e.g., EGFR) | Occupies a hydrophobic pocket. | acs.org |

| p-Methoxy group | Kinases | Acts as a hydrogen bond acceptor. | acs.org |

| Hydantoin core | Smoothened (SMO) Receptor | Conserved binding interactions. | nih.govnih.gov |

| Halogenated aryl groups | Smoothened (SMO) Receptor | Enhanced potency through hydrophobic and potential halogen bonding. | nih.govnih.gov |

Optimization of Molecular Structure for Enhanced Potency and Selectivity

The ultimate goal of SAR studies is to optimize the molecular structure of a lead compound to enhance its potency and selectivity for a specific biological target. This involves a systematic process of modifying the chemical structure and evaluating the resulting changes in biological activity.

For this compound derivatives, optimization strategies have focused on several key areas:

Modification of the Benzylidene Ring: Introduction of different substituents at various positions on the benzylidene ring can fine-tune the electronic and steric properties of the molecule. For example, the addition of double halogen substituents has been shown to remarkably enhance the potency of hydantoin-cored ligands for the Smoothened receptor. nih.govnih.gov

Substitution on the Hydantoin Ring: As discussed earlier, substitutions at the N-1 and N-3 positions can be used to modulate the physicochemical properties of the compound, such as solubility and lipophilicity, which can in turn affect its pharmacokinetic profile and biological activity. acs.orgacs.orgnih.gov

Stereochemical Control: The synthesis of stereochemically pure isomers (both Z/E isomers and enantiomers of the hydantoin core) is a crucial strategy for enhancing potency and reducing potential off-target effects. acs.orgnih.govnih.govnih.gov

Hybridization with Other Pharmacophores: Combining the hydantoin scaffold with other bioactive groups in a single molecule, a strategy known as pharmacophoric hybridization, can lead to enhanced efficacy compared to the individual scaffolds. ekb.eg

Through these iterative cycles of design, synthesis, and biological evaluation, researchers can develop optimized this compound analogs with improved therapeutic potential.

Development of Novel Derivatives and Analogues

Design Principles for Next-Generation Hydantoin (B18101) Compounds

The design of next-generation hydantoin compounds, including those derived from 5-(p-methoxybenzylidene)hydantoin, is guided by established structure-activity relationship (SAR) principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves the modification of various positions on the hydantoin ring and the benzylidene moiety to optimize interactions with biological targets.

For anticonvulsant activity , a crucial design principle is the introduction of specific substituents at the N-1 and N-3 positions of the hydantoin ring. Studies have shown that the presence of small alkyl or aryl groups can significantly influence the anticonvulsant profile. nih.govnih.gov For instance, the introduction of alkoxymethyl groups at these positions has been explored to improve activity against maximal electroshock seizures. nih.govpcbiochemres.com The substitution pattern on the phenyl ring of the benzylidene moiety is also critical. While the p-methoxy group in the parent compound is a key feature, further modulation of this ring with other electron-donating or electron-withdrawing groups can fine-tune the activity. nih.gov

In the realm of anticancer drug design , the focus often lies on creating derivatives that can act as tubulin polymerization inhibitors. The 3,4,5-trimethoxyphenyl motif is a well-known structural requirement for many potent tubulin inhibitors. nih.gov Therefore, a primary design strategy for this compound analogues involves modifying the methoxy (B1213986) group to a 3,4,5-trimethoxy substitution pattern to enhance binding to the colchicine (B1669291) site on tubulin. nih.gov Furthermore, substitutions at the N-3 position of the hydantoin ring with various aryl or heterocyclic moieties are explored to improve antiproliferative activity against a range of cancer cell lines.

For the development of antimicrobial agents , the design principles often involve the introduction of lipophilic and electron-withdrawing groups to enhance membrane permeability and interaction with microbial targets. nih.govnih.gov For instance, the incorporation of chloro or other halogen substituents on the benzylidene ring has been shown to impart significant antimycobacterial activity. nih.gov Additionally, the synthesis of hydantoin dimers has emerged as a novel approach to create broad-spectrum antimicrobial agents with improved stability and a rapid bactericidal effect.

Synthesis and Characterization of Novel Scaffolds Incorporating this compound Motifs

The synthesis of novel derivatives based on the this compound scaffold employs a variety of established and modern synthetic methodologies. A common starting point is the Knoevenagel condensation of hydantoin with p-anisaldehyde.

A prevalent synthetic route involves the initial synthesis of this compound, which is then further functionalized. For example, N-alkylation at the N-3 position can be achieved by reacting the parent compound with various alkyl halides in the presence of a base. This approach has been utilized to introduce a range of substituents to probe their effect on biological activity.

Hybrid molecules, where the this compound moiety is coupled with other pharmacologically active scaffolds, represent a significant area of development. For instance, novel N-modified hybrid analogues have been synthesized by conjugating the hydantoin residue with hemorphins, aiming to create potent anticonvulsants that target sodium channels. rsc.org The synthesis of such hybrids often involves solid-phase peptide synthesis techniques. rsc.org

Another synthetic strategy involves the modification of the benzylidene ring itself. This can be achieved by starting with appropriately substituted benzaldehydes in the initial condensation reaction with hydantoin. This allows for the introduction of a wide array of functional groups to explore their impact on the biological profile of the resulting compounds.

The characterization of these newly synthesized compounds is rigorously performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structures.

Comparative Biological Evaluation of New Derivatives

The newly synthesized derivatives of this compound undergo comprehensive biological evaluation to assess their therapeutic potential. This typically involves in vitro and in vivo screening for various activities, including anticonvulsant, anticancer, and antimicrobial effects.

Anticonvulsant Activity

Derivatives are commonly screened using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents to determine their efficacy against different seizure types. nih.gov For instance, certain alkoxymethyl derivatives of 5,5-disubstituted hydantoins have shown good activity against MES-induced seizures. nih.govpcbiochemres.com The table below summarizes the anticonvulsant activity of representative hydantoin derivatives.

| Compound | Substitution Pattern | Anticonvulsant Activity (MES Test) | Reference |

|---|---|---|---|

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | Methoxymethyl groups at N-1 and N-3; Phenyl groups at C-5 | Good activity | nih.govpcbiochemres.com |

| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | Acetoxymethyl group at N-3; Ethyl and Phenyl groups at C-5 | Good activity | nih.gov |

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | Methoxymethyl group at N-3; Ethyl and Phenyl groups at C-5 | Effective against MES and scPTZ | nih.govpcbiochemres.com |

Anticancer Activity

The anticancer potential of new derivatives is typically assessed by their ability to inhibit the proliferation of various human cancer cell lines. A key mechanism of action for many hydantoin-based anticancer agents is the inhibition of tubulin polymerization. nih.gov The table below presents the in vitro anticancer activity of selected hydantoin derivatives.

| Compound | Target Cancer Cell Lines | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Combretastatin A-4 (CA-4) Analogue (4d) | Various human cancer cell lines | Highly potent | Inhibitor of tubulin polymerization | nih.gov |

| Combretastatin A-4 (CA-4) Analogue (4r) | Various human cancer cell lines | Highly potent, strong inhibition of colchicine binding | Inhibitor of tubulin polymerization | nih.gov |

| Combretastatin A-4 (CA-4) Analogue (4t) | Various human cancer cell lines | Highly potent, strong inhibition of colchicine binding | Inhibitor of tubulin polymerization | nih.gov |

| Tetracaine Derivative (2m) | Colo-205 | IC50 = 20.5 μM | Induces apoptosis | researchgate.net |

| Tetracaine Derivative (2s) | HepG2 | IC50 = 20.8 μM | Induces apoptosis | researchgate.net |

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined to quantify their potency. ijres.org The introduction of specific substituents has been shown to significantly enhance antimicrobial activity. The table below illustrates the antimicrobial activity of representative hydantoin derivatives.

| Compound | Target Microorganism | Activity | Reference |

|---|---|---|---|

| Hydantoin Derivative (3a) | E. coli, A. niger, M. tuberculosis, S. aureus | Active, Zone of inhibition (17mm at 1000 µg) against E. coli | ijres.org |

| Hydantoin Derivative (3b) | E. coli, A. niger, M. tuberculosis, S. aureus | Active, Zone of inhibition (6mm at 1000 µg) against E. coli | ijres.org |

| 5-(2,4-dichlorobenzylidene)hydantoin derivative (3j) | Mycobacterium tuberculosis | Potent antimycobacterial effect | nih.gov |

| 5-(2,4-dichlorobenzylidene)hydantoin derivative (3o) | Mycobacterium tuberculosis | Potent antimycobacterial effect | nih.gov |

| N-3 substituted hydantoin (3o) | Escherichia coli, Staphylococcus aureus | Highest antibacterial activity in the series | nih.gov |

Conclusion and Future Directions in Research

Summary of Key Research Findings for 5-(p-Methoxybenzylidene)hydantoin

Research has primarily focused on the synthesis and potential biological applications of this and structurally related compounds. The synthesis of this compound and its analogues can be achieved through condensation reactions, a common method being the reaction between hydantoin (B18101) and an appropriate aldehyde, in this case, p-anisaldehyde. ontosight.ai Variations of this synthesis have been explored, including the use of different catalysts and reaction conditions to optimize yield and purity. mdpi.com

The biological activities of hydantoin derivatives are broad and well-documented, with established applications as anticonvulsants, antimicrobials, and anticancer agents. ontosight.ainih.gov For this compound specifically, the electron-donating nature of the p-methoxy group on the benzylidene moiety is thought to potentially enhance certain biological effects, such as antioxidant or anti-inflammatory actions. ontosight.ai Studies on various 5-arylidenehydantoins have demonstrated activities including:

Anticonvulsant Activity: Hydantoin derivatives are well-known for their anticonvulsant properties. smolecule.compcbiochemres.com While specific data for this compound is not extensively detailed in the provided results, the general class of 5-arylidenhydantoins has been investigated for such effects. pcbiochemres.com

Antimicrobial Activity: Various derivatives of 5-arylidenehydantoin have been synthesized and tested for their in vitro activity against different strains of bacteria and fungi, with some showing notable antimycobacterial effects. nih.gov Dimerization of hydantoin derivatives has also been explored as a strategy to develop broad-spectrum antimicrobial agents. rsc.org

Anticancer Activity: Hydantoin derivatives have been investigated as potential anticancer agents, with some showing inhibitory effects on cancer cell proliferation. uj.edu.plnih.gov The 5-benzylidene-hydantoin scaffold has been identified as an inhibitor of SIRT2, an enzyme implicated in cancer. nih.gov

The following table provides a summary of key research findings related to this compound and its closely related analogues.

Identified Gaps and Emerging Research Opportunities

Despite the foundational knowledge on hydantoin derivatives, there are significant gaps in the specific understanding of this compound. A primary gap is the lack of comprehensive in vitro and in vivo studies to fully characterize its biological activity profile. ontosight.ai While the general class of hydantoins is known for various therapeutic potentials, the specific contribution of the p-methoxybenzylidene substituent needs more detailed investigation.

Emerging research opportunities for this compound and its analogues lie in several key areas:

Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted. This could uncover novel activities beyond the traditionally associated anticonvulsant and antimicrobial effects.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are crucial. For instance, if antimicrobial activity is confirmed, understanding how the compound affects microbial cells, such as disrupting the cell membrane, is essential for further development. rsc.org

Structure-Activity Relationship (SAR) Studies: There is a significant opportunity to synthesize a library of related compounds by modifying the substituents on both the benzylidene and hydantoin rings. nih.gov This would allow for a systematic exploration of the structure-activity relationships, which is fundamental for optimizing potency and selectivity. nih.gov

Exploration of Novel Therapeutic Areas: Given the diverse activities of hydantoin derivatives, exploring the potential of this compound in less conventional areas for this scaffold, such as neurodegenerative diseases or as inhibitors of specific enzymes like sirtuins, could be a fruitful avenue of research. nih.gov

The following table summarizes the identified gaps and corresponding research opportunities.

Potential for Lead Compound Optimization and Pre-clinical Development

A "lead compound" in drug discovery is a chemical compound that has promising therapeutic potential and serves as a starting point for further optimization. upmbiomedicals.com The process of lead optimization involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate. upmbiomedicals.comnih.gov

This compound, and the broader class of 5-arylidenehydantoins, possess several characteristics that make them attractive candidates for lead optimization:

Synthetically Accessible Scaffold: The hydantoin core is readily synthesized and derivatized, allowing for the efficient generation of compound libraries for SAR studies. nih.gov

Proven Pharmacological Relevance: The hydantoin scaffold is present in several clinically used drugs, demonstrating its "privileged" status in medicinal chemistry. nih.gov

Modifiable Structure: The structure of this compound offers multiple points for chemical modification on both the hydantoin ring and the benzylidene substituent. This allows for fine-tuning of its properties.

The path from a hit or lead compound to a preclinical candidate involves several stages, including improving efficacy, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govcatalent.com For this compound, a focused lead optimization program could involve:

Modifications to the Benzylidene Ring: Exploring the effects of different substituents at various positions on the aromatic ring to enhance target engagement and selectivity.

Substitution on the Hydantoin Ring: Introducing substituents at the N1 and N3 positions of the hydantoin ring can significantly impact solubility, metabolic stability, and biological activity. pcbiochemres.com

Bioisosteric Replacements: Replacing the hydantoin ring or the methoxy (B1213986) group with other functional groups that have similar physical or chemical properties to improve ADMET characteristics. nih.gov

The preclinical development phase would then involve more extensive testing of an optimized lead compound in animal models to assess its efficacy and safety before it can be considered for clinical trials in humans. catalent.com

Future Methodological Advancements in Hydantoin Research

Future research on hydantoins, including this compound, will likely benefit from and contribute to several methodological advancements:

Advanced Synthesis Techniques: The application of modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could lead to more efficient, scalable, and environmentally friendly routes to hydantoin derivatives. chemrxiv.org

Computational and In Silico Methods: The use of computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new hydantoin derivatives with improved properties and help in predicting their binding modes to biological targets. nih.gov

High-Throughput Screening (HTS): HTS technologies will continue to be instrumental in rapidly screening large libraries of hydantoin derivatives against a multitude of biological targets to identify new hits and lead compounds. upmbiomedicals.com

Isotope Labeling and Mechanistic Studies: The synthesis of isotope-labeled hydantoins is crucial for detailed mechanistic studies, including drug metabolism and pharmacokinetic (DMPK) studies, as well as for use in advanced analytical techniques like NMR spectroscopy to study molecular interactions. openmedscience.com

Development of Novel Drug Delivery Systems: Research into formulating hydantoin derivatives into novel drug delivery systems, such as nanoparticles or hydrogels, could improve their solubility, bioavailability, and therapeutic efficacy. mdpi.com

By leveraging these advanced methodologies, researchers can accelerate the discovery and development of new hydantoin-based therapeutic agents.

Q & A

Advanced Research Question

- In Vitro : Anti-proliferative activity is assessed using MTT assays against PC-3M prostate cancer cells. PMHs (e.g., (Z)-5-(4-hydroxybenzylidene)-hydantoin) show IC₅₀ values <10 μM. Spheroid disaggregation assays measure anti-invasive properties ().

- In Vivo : Orthotopic xenograft models in mice reveal reduced tumor metastasis (40–60% inhibition) at 25 mg/kg doses. Transgenic models (e.g., TRAMP mice) validate efficacy in suppressing invasive progression .

Methodological Insight : Dose-response studies require strict controls for hypoxia and angiogenesis factors to avoid false positives.

How do electronic and lipophilic properties influence the biological activity of phenylmethylene hydantoins (PMHs)?

Advanced Research Question

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by lowering LUMO energy, facilitating target binding ().

- Lipophilicity : log P values >2.5 improve membrane permeability. Alkyl substituents (e.g., ethyl, methyl) increase lipophilicity and anticonvulsant ED₅₀ (28–90 mg/kg) ().

Methodological Insight : Craig’s plot-guided substituent selection and multivariate SAR analysis (e.g., PLS regression) identify critical parameters, with RMSEP <0.15 validating predictive models .

What role does the Mhp1 transporter play in the cellular uptake of hydantoin derivatives?

Advanced Research Question

Mhp1, a sodium-coupled transporter in Microbacterium liquefaciens, facilitates hydantoin uptake for metabolic recycling. Key findings:

- Substrate Specificity : Prefers L-5-benzylhydantoin and arylidene derivatives ().

- Mechanism : Sodium ion symport drives hydantoin import against concentration gradients (Kₐ ~10 μM) .

Methodological Insight : Isotope-labeled hydantoins (e.g., ¹⁴C) and crystallographic studies resolve ligand-binding pockets, aiding in rational drug design.

How is 3D QSAR applied to optimize PMHs for therapeutic use?

Advanced Research Question

Comparative Molecular Field Analysis (CoMFA) generates predictive 3D models:

- Model Validation : Conventional r² (0.910) and cross-validated q² (0.651) ensure reliability ().

- Field Contributions : Steric bulk at the phenyl ring’s para position and electrostatic potential near the hydantoin carbonyl correlate with anti-invasive activity .

Methodological Insight : Grid spacing (2.0 Å) and PLS factor selection (n=6) balance model complexity and predictive power.

What orthogonal experimental designs optimize hydantoin synthesis conditions?

Methodological Focus

Orthogonal arrays (e.g., L9 Taguchi) test variables:

- Factors : Temperature (60–120°C), catalyst concentration (0.5–2.0 M HCl), solvent (water vs. acetic acid).

- Output : Yield maximization (84.2%) via ANOVA identifies temperature as the most significant factor (p<0.05) .

Best Practice : Reaction monitoring via TLC under inert atmospheres minimizes oxidation by-products like 5-hydroxyhydantoin .

What strategies prevent by-products like 5-hydroxyhydantoin during synthesis?

Q. Methodological Focus

- Inert Conditions : Conduct reactions under argon to avoid oxygen-mediated oxidation ().

- Catalyst Choice : Use Lewis acids (e.g., ZnCl₂) instead of protic acids to suppress hydroxylation .

Troubleshooting : Avoid TLC sampling; instead, monitor via in-situ FTIR or terminate reactions at predefined intervals (e.g., 6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.